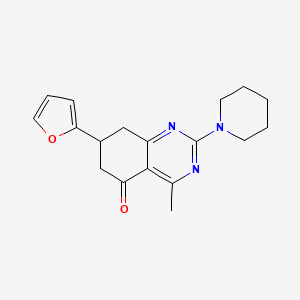

7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Descripción

7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazolinone derivative characterized by a fused bicyclic core with substituents at positions 2, 4, and 5. Its molecular formula is C₂₂H₂₃N₅O₂, with a molecular weight of 389.45 g/mol . Key structural features include:

- Position 7: A furan-2-yl group, contributing to aromatic π-π interactions in biological targets.

- Position 4: A methyl group, enhancing lipophilicity and metabolic stability.

- Position 2: A piperidin-1-yl moiety, which modulates steric and electronic properties for receptor binding.

This compound is primarily used in research settings for drug discovery, particularly in kinase and enzyme inhibition studies .

Propiedades

IUPAC Name |

7-(furan-2-yl)-4-methyl-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-17-14(20-18(19-12)21-7-3-2-4-8-21)10-13(11-15(17)22)16-6-5-9-23-16/h5-6,9,13H,2-4,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXYOCJIPRCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCCCC3)CC(CC2=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the furan and piperidine groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The piperidine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinazolinone core can produce dihydroquinazolinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one exhibit anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a study demonstrated that quinazolinone derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

The compound’s piperidine structure suggests potential neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit neuroprotective activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. A recent study highlighted the ability of related quinazolinone derivatives to enhance cognitive function in animal models by reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

There is growing evidence that quinazolinone derivatives possess antimicrobial activities against a range of pathogens. The furan ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. A study reported that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Screening

In a systematic screening of quinazolinone derivatives, 7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one was evaluated for its anticancer efficacy against breast cancer cell lines (MCF-7). The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Testing

A study investigated the neuroprotective effects of this compound in an Alzheimer’s disease model using transgenic mice. The results indicated significant improvements in memory retention and reductions in amyloid-beta plaque formation compared to control groups .

Mecanismo De Acción

The mechanism of action of 7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The furan and piperidine groups can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Key Observations :

- Aryl vs.

- Piperidine vs. Piperazine at Position 2 : Piperazine-based analogs (e.g., 4-pyridin-2-ylpiperazin-1-yl) introduce additional hydrogen-bonding sites compared to piperidine, improving solubility and target engagement .

Functional Comparisons

Key Findings :

- Anti-Viral Activity: Furan-containing isoquinolinones (e.g., compound 1 from ) inhibit HSV-1 replication at ~10 μM, suggesting the furan moiety may disrupt viral assembly .

Actividad Biológica

The compound 7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a derivative of quinazoline known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to 7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one have been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.80 | Doxorubicin |

| Panc-1 | 1.00 | Doxorubicin |

| HT-29 | 1.10 | Doxorubicin |

These findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that similar quinazoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .

Enzyme Inhibition

One proposed mechanism for the biological activity of 7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is its ability to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that related compounds may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes .

Interaction with Receptors

The compound may also interact with various receptors, leading to downstream effects that contribute to its pharmacological profile. This includes potential agonistic activity on Toll-like receptors (TLRs), which play a role in immune response modulation .

Case Studies and Research Findings

- Antiproliferative Studies : A study assessing the antiproliferative effects of similar quinazoline derivatives found that they exhibited GI50 values comparable to established chemotherapeutics like doxorubicin across multiple cancer cell lines, indicating their potential as anticancer agents .

- Inflammation Models : In animal models of inflammation, compounds structurally related to 7-(furan-2-yl)-4-methyl-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one demonstrated a significant reduction in edema and inflammatory markers when administered prior to inflammatory stimuli .

- Diabetes Treatment Potential : Research into DPP-IV inhibitors has highlighted the potential use of this compound in managing type 2 diabetes mellitus by improving glycemic control through its enzyme inhibition properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.